[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol
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Overview
Description
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol is a cyclopropane derivative with a fluoromethyl group attached to the second carbon and a hydroxymethyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable alkene precursor followed by fluoromethylation and hydroxymethylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation. The fluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The hydroxymethyl group is usually introduced via a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by sequential fluoromethylation and hydroxymethylation steps. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to modulate specific biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanol
- [(1R,2S)-2-(Chloromethyl)cyclopropyl]methanol
- [(1R,2S)-2-(Bromomethyl)cyclopropyl]methanol
Uniqueness
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNRPIOIKOGDDG-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CF)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1CF)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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